molecular formula C8H9N3O B13666803 6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13666803
M. Wt: 163.18 g/mol
InChI Key: JONYBLJFABUKOA-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring, with methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 6 and 3, respectively. This structural motif is significant in medicinal chemistry due to its versatility in interacting with biological targets. Triazolopyridines are widely explored for applications such as antimicrobial, anticancer, and central nervous system (CNS) modulation . The methoxy and methyl groups in this compound likely influence its electronic properties, solubility, and binding affinity, making it a candidate for structure-activity relationship (SAR) studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position and Planarity

  • 6-Methoxy-3-methyl derivative : The methoxy group at position 6 and methyl at position 3 introduce steric and electronic effects. The fused triazolopyridine core remains planar, as seen in related structures (e.g., 3-(pyridin-4-yl)-triazolopyridine), which adopt a planar conformation with bond lengths indicating conjugation (C8–N9: 1.36–1.40 Å) .
  • 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Bromine at position 6 increases molecular weight (C₇H₆BrN₃; 228.05 g/mol) and polarizability compared to the methoxy analog.

Hydrogen Bonding and Solubility

  • The methoxy group in 6-Methoxy-3-methyl may participate in hydrogen bonding (e.g., O–H···N interactions), as observed in triazolopyridines with water molecules in crystal lattices .
  • In contrast, sulfonamide derivatives (e.g., 8-(piperidin-1-ylsulfonyl)-triazolopyridines) exhibit enhanced solubility due to polar sulfonyl groups, whereas brominated analogs are less soluble .

Antifungal Activity

  • 6-Methoxy-3-methyl: Not directly tested, but conformationally similar compounds (e.g., 4c and 4k in ) show that perpendicular orientation of substituents relative to the triazolopyridine ring enhances antifungal activity. Methoxy’s electron-donating nature may improve binding to fungal cytochrome P450 enzymes .
  • 6-Bromo-3-methyl : Bromine’s electronegativity may reduce antifungal efficacy compared to methoxy due to poorer hydrogen bonding .

CNS Modulation

  • 3-Methyl-6-(3-pyridinyl) : In pentylenetetrazole-induced seizure models, 75% protection was observed at 25 mg/kg, highlighting the importance of methyl and aryl substituents in CNS activity .

Antimalarial and Anticancer Activity

  • Sulfonamide derivatives (e.g., 15a–15e) with piperidinyl/pyrrolidinyl groups show antimalarial IC₅₀ values <1 µM, whereas methoxy-substituted triazolopyridines may lack this activity due to reduced electrophilicity .
  • Triazolopyridines with trifluoromethyl groups (e.g., OXS000275) demonstrate anticancer activity via tubulin binding, a mechanism less likely in methoxy analogs .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Highlights
6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine C₉H₁₀N₃O 176.20 6-OCH₃, 3-CH₃ Potential CNS modulation, antifungal
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine C₇H₆BrN₃ 228.05 6-Br, 3-CH₃ Halogen bonding, lower solubility
3-Methyl-6-(3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine C₁₁H₁₀N₄ 198.22 3-CH₃, 6-pyridinyl 75% seizure protection at 25 mg/kg
8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15a) C₁₄H₁₇N₅O₂S 325.38 8-SO₂-piperidine Antimalarial (IC₅₀ <1 µM)

Biological Activity

6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1892750-94-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the structure-activity relationships (SAR) that inform its pharmacological properties.

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound involves several steps of chemical reactions including hydrazine condensation and cyclization processes. The details of these synthetic pathways are crucial for understanding the compound's availability and modification for enhanced biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo derivatives. For instance, compounds containing the [1,2,4]triazolo structure have shown significant inhibition against c-Met kinase and other oncogenic pathways.

  • Case Study : A series of triazolo derivatives were evaluated for their inhibitory effects on the c-Met kinase in various cancer cell lines. One promising derivative exhibited an IC50 value of 26 nM against c-Met and demonstrated potent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.98 to 1.28 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of triazolo derivatives have also been explored. Compounds similar to this compound have shown significant inhibition of COX-2 activity.

  • Research Findings : In vitro studies reported IC50 values for COX-2 inhibition at around 0.04 µmol, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolo derivatives. Variations in substituents on the triazole ring significantly affect both potency and selectivity.

CompoundSubstituentBiological ActivityIC50 Value
This compoundMethoxyAntitumor26 nM (c-Met)
Compound AFurylAnti-inflammatory0.04 µmol (COX-2)
Compound BThiophenylModerate activityN/A

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H9N3O/c1-6-9-10-8-4-3-7(12-2)5-11(6)8/h3-5H,1-2H3

InChI Key

JONYBLJFABUKOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)OC

Origin of Product

United States

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